N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

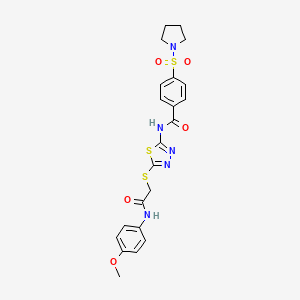

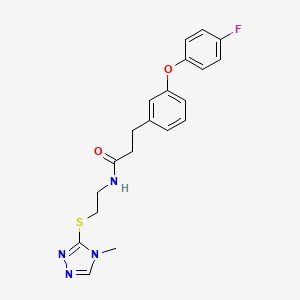

The compound "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide" is a multifunctional molecule that incorporates both furan and thiophene moieties. These heterocyclic components are known for their significance in pharmaceutical chemistry due to their biological activities. The furan ring, in particular, is a five-membered oxygen-containing heterocycle, while thiophene is a sulfur analog of furan. Both rings are commonly found in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related furan and thiophene carboxamide derivatives has been reported in the literature. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized through the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the additional furan and hydroxyethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction and spectroscopic methods . Density functional theory (DFT) calculations have also been employed to predict the optimized geometry and to identify electrophilic and nucleophilic sites within the molecules . These techniques could be applied to determine the molecular structure of "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide" and to understand its electronic properties.

Chemical Reactions Analysis

The furan and thiophene rings in the compound are likely to undergo typical reactions associated with aromatic heterocycles, such as electrophilic aromatic substitution. The presence of the carboxamide group could also enable the compound to participate in amide bond formation reactions, potentially leading to the synthesis of larger, more complex molecules. The hydroxyethyl group may be involved in reactions typical of alcohols, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The carboxamide group is known to engage in hydrogen bonding, which could affect the compound's solubility and boiling point. The furan and thiophene rings could contribute to the compound's UV absorption characteristics, making it potentially useful for spectroscopic analysis. The compound's stability, reactivity, and other physicochemical properties would need to be empirically determined through experimental studies.

科学的研究の応用

Antimicrobial Activity

Furan-carboxamide derivatives have shown promise as novel inhibitors against various strains of bacteria and viruses. For instance, studies have demonstrated that these derivatives exhibit potent antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Docking studies and molecular dynamics (MD) simulations further validate their effectiveness, highlighting their potential as antimicrobial agents in combating drug-resistant infections (Siddiqa et al., 2022).

Solar Energy Conversion

The application of furan derivatives in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs), has been explored to improve device performance. Phenothiazine derivatives with furan as a conjugated linker demonstrated a significant increase in solar energy-to-electricity conversion efficiency. This improvement showcases the potential of incorporating furan-based linkers in the design of more efficient solar energy conversion systems (Se Hun Kim et al., 2011).

Antiviral Properties

Research into furan-carboxamide derivatives has also extended to their antiviral properties, particularly against influenza A H5N1 virus. These compounds have been identified as novel inhibitors of the lethal H5N1 influenza A virus, with certain derivatives showing significant activity. The structure-activity relationship (SAR) studies underscore the critical role of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, offering a new avenue for antiviral drug development (Yu Yongshi et al., 2017).

Synthetic Methodologies

The synthesis and reactivity of furan- and thiophene-based compounds, including N-(furan-3-yl) and N-(thiophen-2-yl) derivatives, have been extensively studied, contributing valuable methodologies to organic synthesis. These studies provide insights into the preparation of complex molecules with potential applications in pharmaceuticals and materials science (Aleksandrov et al., 2017).

特性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREIRLZPHHFNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one](/img/structure/B3018571.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)